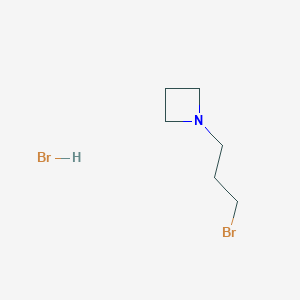

1-(3-Bromopropyl)azetidine;hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Bromopropyl)azetidine hydrobromide is a chemical compound with the CAS Number: 2460755-30-8 . It has a molecular weight of 258.98 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .

Synthesis Analysis

Azetidines, such as 1-(3-Bromopropyl)azetidine hydrobromide, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently . The review by Mughal and Szostak provides an overview of the synthesis of azetidines, focusing on the most recent advances, trends, and future directions .Molecular Structure Analysis

The molecular formula of 1-(3-Bromopropyl)azetidine hydrobromide is C6H12BrN.BrH . The InChI key for this compound is ZYAAOOQFKMKGKF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

1-(3-Bromopropyl)azetidine hydrobromide is a powder . It has a molecular weight of 258.98 and is typically stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Organic Synthesis

1-(3-Bromopropyl)azetidine;hydrobromide: is a valuable building block in organic synthesis due to its four-membered ring structure which imparts considerable ring strain. This strain facilitates various ring-opening reactions that are pivotal in the synthesis of complex molecules . The compound’s reactivity is enhanced by the presence of the bromopropyl group, which can undergo further functionalization, making it a versatile reagent for constructing nitrogen-containing heterocycles .

Medicinal Chemistry

In medicinal chemistry, 1-(3-Bromopropyl)azetidine;hydrobromide serves as a key intermediate in the synthesis of bioactive molecules. Its incorporation into drug frameworks can lead to compounds with significant pharmacological activity. The azetidine ring is a common feature in several drugs, such as azelnidipine and cobimetinib, due to its unique structural and electronic properties .

Polymerization

The compound is used in the polymerization process, particularly in the formation of polyamines through anionic and cationic ring-opening polymerization. The resulting polymers have applications ranging from antibacterial coatings to materials templating. The bromopropyl group in 1-(3-Bromopropyl)azetidine;hydrobromide can act as a handle for further polymer functionalization .

Materials Templating

1-(3-Bromopropyl)azetidine;hydrobromide: is utilized in materials templating due to its ability to form structured polymers. These polymers can serve as templates for creating nanomaterials with specific shapes and functions, which are useful in various fields including nanotechnology and materials science .

Gene Transfection

In the field of gene therapy, 1-(3-Bromopropyl)azetidine;hydrobromide -derived polymers are explored for non-viral gene transfection. The polymers can form complexes with DNA or RNA, facilitating their entry into cells. This application is particularly promising for the development of new therapeutic strategies .

Chiral Templates

The azetidine ring system, including derivatives like 1-(3-Bromopropyl)azetidine;hydrobromide , is often used as chiral templates in asymmetric synthesis. The inherent chirality of the azetidine ring can induce stereocontrol in the synthesis of enantiomerically pure compounds, which is crucial in the production of certain pharmaceuticals .

Safety And Hazards

Orientations Futures

Azetidines have seen significant advances in their chemistry and reactivity . Future directions in the field of azetidine research include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

Propriétés

IUPAC Name |

1-(3-bromopropyl)azetidine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN.BrH/c7-3-1-4-8-5-2-6-8;/h1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAAOOQFKMKGKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CCCBr.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropyl)azetidine;hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2961120.png)

![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2961121.png)

![methyl 4-[({(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetyl)amino]benzoate](/img/structure/B2961128.png)

![4-chloro-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2961134.png)

![Ethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2961135.png)

![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenethyl-acetamide](/img/structure/B2961138.png)